molecular formula C9H21N B1620184 1-(Dimethylamino)heptane CAS No. 5277-11-2

1-(Dimethylamino)heptane

Cat. No.: B1620184
CAS No.: 5277-11-2
M. Wt: 143.27 g/mol
InChI Key: LSICDRUYCNGRIF-UHFFFAOYSA-N
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Description

1-(Dimethylamino)heptane: is an organic compound with the molecular formula C9H21N This compound . This compound is a tertiary amine, characterized by the presence of a nitrogen atom bonded to three alkyl groups. It is a colorless liquid with a strong, fishy odor, commonly used in organic synthesis and various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Alkylation of Dimethylamine: One common method for synthesizing 1-(Dimethylamino)heptane involves the alkylation of dimethylamine with heptyl halides (e.g., heptyl chloride or heptyl bromide). The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrogen halide by-product. [ \text{(CH}_3\text{)}_2\text{NH} + \text{C}7\text{H}{15}\text{Cl} \rightarrow \text{(CH}_3\text{)}_2\text{N-C}7\text{H}{15} + \text{HCl} ]

  • Reductive Amination: Another method involves the reductive amination of heptanal with dimethylamine in the presence of a reducing agent such as sodium cyanoborohydride. [ \text{C}7\text{H}{15}\text{CHO} + \text{(CH}_3\text{)}_2\text{NH} + \text{NaBH}_3\text{CN} \rightarrow \text{(CH}_3\text{)}_2\text{N-C}7\text{H}{15} + \text{H}_2\text{O} ]

Industrial Production Methods: Industrial production of this compound typically involves continuous flow processes to ensure high yield and purity. The alkylation method is often preferred due to its simplicity and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: 1-(Dimethylamino)heptane can undergo oxidation reactions to form N-oxide derivatives. Common oxidizing agents include hydrogen peroxide and peracids. [ \text{(CH}_3\text{)}_2\text{N-C}7\text{H}{15} + \text{H}_2\text{O}_2 \rightarrow \text{(CH}_3\text{)}_2\text{N(O)-C}7\text{H}{15} + \text{H}_2\text{O} ]

  • Substitution: It can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles. [ \text{(CH}_3\text{)}_2\text{N-C}7\text{H}{15} + \text{Nu}^- \rightarrow \text{Nu-C}7\text{H}{15} + \text{(CH}_3\text{)}_2\text{NH} ]

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Substitution: Various nucleophiles such as halides, thiols, and amines.

Major Products:

    Oxidation: this compound N-oxide.

    Substitution: Heptyl derivatives with different functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(Dimethylamino)heptane involves its interaction with various molecular targets, primarily through its tertiary amine group. It can act as a nucleophile in chemical reactions, facilitating the formation of new chemical bonds. In biological systems, it may interact with enzymes and receptors, influencing their activity and function .

Comparison with Similar Compounds

Uniqueness: 1-(Dimethylamino)heptane is unique due to its longer alkyl chain, which imparts different physical and chemical properties compared to shorter-chain tertiary amines. This makes it suitable for specific applications where longer hydrophobic chains are advantageous .

Properties

IUPAC Name

N,N-dimethylheptan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21N/c1-4-5-6-7-8-9-10(2)3/h4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSICDRUYCNGRIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10200751
Record name N,N-Dimethylheptylamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5277-11-2
Record name N,N-Dimethyl-1-heptanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5277-11-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Dimethylheptylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005277112
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-Dimethylheptylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10200751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-dimethylheptylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.728
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Record name N,N-DIMETHYLHEPTYLAMINE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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